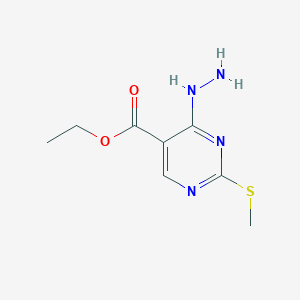

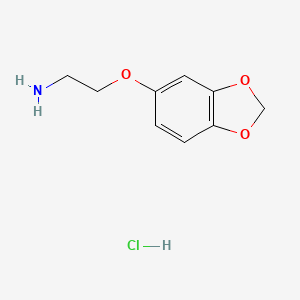

5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride

説明

Synthesis Analysis

While the exact synthesis of “5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride” is not available, there are general methods for synthesizing similar compounds. For instance, amination of alcohols such as diethylene glycol (DEG) with aminating agents like ammonia can produce amines . Another method involves the reaction of triarylboranes with a ligand .

科学的研究の応用

Antineoplastic Potential

A comprehensive study spanning over 15 years focused on the development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as candidate antineoplastic agents. These compounds have shown significant cytotoxic properties, often surpassing contemporary anticancer drugs in potency. Key features include greater tumor-selective toxicity and the ability to modulate multi-drug resistance. Their mechanisms involve apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and impact on mitochondrial functions. Promising antimalarial and antimycobacterial properties have also been noted, with these molecules being well tolerated in mice during short-term toxicity studies. The study presents a detailed exploration of structure-activity relationships, a drug delivery system, pharmacokinetic studies, and metabolic stability, highlighting the potential of these compounds as antineoplastic drug candidates (Hossain et al., 2020).

Benzoxazole Derivatives Synthesis

Research on benzoxazole derivatives, which share a structural relationship with 5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride, emphasizes their significant role in medicinal chemistry due to pharmacological activities. Microwave-assisted synthesis has been highlighted as a technique that enhances diversity and speeds up research in modern chemistry. This method is particularly beneficial for the synthesis of benzoxazole, enabling quick and diverse production. Benzoxazoles are noted for a broad range of pharmacological properties, making them a focal point for the synthesis of various benzoxazole derivatives. The review consolidates studies on microwave-assisted techniques for synthesizing the benzoxazole ring, showcasing its efficiency and utility in producing a wide range of substituents with high yield (Özil & Menteşe, 2020).

Furan Derivatives from Biomass

The transformation of plant biomass into furan derivatives, including 5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride analogs, is an area of growing interest. 5-Hydroxymethylfurfural (HMF) and its derivatives, produced from hexose carbohydrates and lignocellulose, represent a renewable feedstock for the chemical industry. This review details advances in HMF synthesis from plant feedstocks and its application in the production of monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. The exploration of HMF derivatives, including 2,5-furandicarboxylic acid and 2,5-dimethylfuran, underscores the potential of these compounds to serve as a major source of carbon and hydrogen for future chemistry applications (Chernyshev et al., 2017).

Chlorogenic Acid Pharmacological Review

Chlorogenic Acid (CGA), a polyphenol with a structure related to 5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride, has been extensively studied for its therapeutic roles. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulatory activities. This review broadens the understanding of CGA's lipid and glucose metabolism modulation, offering insights into treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's pharmacological profile suggests its potential as a natural safeguard food additive, replacing synthetic antibiotics and reducing medicinal costs (Naveed et al., 2018).

将来の方向性

While specific future directions for “5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride” are not available, there is ongoing research into the development of new agents targeting novel mechanisms, including gene therapy approaches to increase myocardial SERCA2a, nitroxyl donors with lusitropic and inotropic effects, and metabolic energy modulation .

作用機序

Target of Action

Similar compounds such as amlodipine, a dihydropyridine calcium channel blocker, target peripheral blood vessels .

Mode of Action

Amlodipine, a related compound, works by causing vasodilation, which results in a reduction of supine and standing blood pressure .

Biochemical Pathways

Amlodipine, a similar compound, affects the calcium ion influx across cell membranes, thus relaxing vascular smooth muscle and reducing peripheral vascular resistance .

Pharmacokinetics

Amlodipine, a related compound, has a bioavailability of 64-90%, is metabolized in the liver, and excreted in urine .

Result of Action

Amlodipine, a related compound, causes vasodilation, which results in a reduction of supine and standing blood pressure .

特性

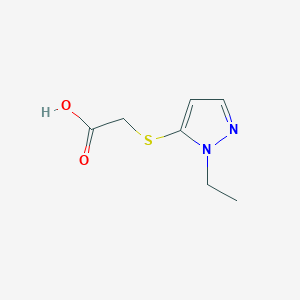

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-3-4-11-7-1-2-8-9(5-7)13-6-12-8;/h1-2,5H,3-4,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHNAJVUAHIOLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-aminoethoxy)-2H-1,3-benzodioxole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid](/img/structure/B3087065.png)

![4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-YL)-methyl]benzoic acid](/img/structure/B3087082.png)

![7-(1-ethyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3087094.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3087101.png)

![3-(7-(Difluoromethyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087105.png)

![5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid](/img/structure/B3087113.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B3087134.png)

![2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087136.png)